Iomethin
Description
Structurally, it features a thioether linkage and a pyridine ring, which contribute to its unique redox-modulating properties . Preclinical studies suggest that Iomethin inhibits lipid peroxidation in neuronal cells, with an IC₅₀ of 12.3 μM in vitro, making it a candidate for mitigating oxidative stress in neurodegenerative disorders . Its pharmacokinetic profile shows moderate bioavailability (43% in rodent models) and a half-life of 6.2 hours, attributed to its balanced lipophilicity (logP = 1.8) .
Properties
CAS No. |
17127-81-0 |
|---|---|
Molecular Formula |
C14H18IN3 |
Molecular Weight |
355.22 g/mol |
IUPAC Name |
N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17) |
InChI Key |
XKUMTLINEKGTOG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Other CAS No. |
17127-81-0 |
Synonyms |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Origin of Product |
United States |
Preparation Methods
Red Phosphorus and Iodine Method
The red phosphorus-iodine system represents one of the earliest and most widely adopted methods for iodomethane synthesis. This exothermic reaction proceeds via the in situ generation of phosphorus triiodide (PI₃), which acts as the iodinating agent. The stoichiometric equation is:
Reaction Conditions :
-
Temperature : 50–70°C under reflux
-
Molar Ratio : Methanol:iodine:red phosphorus = 3:1:1 (excess methanol ensures complete conversion)
-
Reaction Time : 2–4 hours
Key Considerations :
-
Exothermic Control : Gradual iodine addition prevents thermal runaway, requiring efficient cooling systems .
-
Byproduct Management : Phosphorous acid (H₃PO₃) forms as a viscous byproduct, necessitating post-reaction neutralization with sodium bicarbonate.
-
Yield Optimization : Distillation at 40–45°C under reduced pressure (200–300 mmHg) achieves 85–90% yield with >95% purity .
Limitations :
-
Red phosphorus poses flammability risks during handling.
-
Residual iodine imparts coloration, requiring purification via sodium thiosulfate (Na₂S₂O₃) washes .
Dimethyl Sulfate and Potassium Iodide Method
This two-step alkylation process avoids elemental iodine, instead leveraging the nucleophilic displacement of sulfate by iodide:
Reaction Parameters :
-
Catalyst : Calcium carbonate (CaCO₃) neutralizes liberated HI, shifting equilibrium toward product formation .
-
Solvent : Anhydrous conditions prevent hydrolysis of dimethyl sulfate.
-
Temperature : 60–80°C with vigorous stirring to mitigate localized overheating.
Performance Metrics :
-
Yield : 75–82% after fractional distillation.
-
Purity : ≥98% when employing excess KI (1.2:1 molar ratio relative to dimethyl sulfate) .
Industrial Adaptations :
-
Continuous-flow reactors enhance heat dissipation and throughput.
-
Potassium sulfate byproduct is recovered for fertilizer applications, improving process economics .
Methanol and Hydrogen Iodide Gas
Direct reaction of methanol with anhydrous hydrogen iodide offers a streamlined pathway:
Process Intensification Strategies :
-
Azeotropic Distillation : Water removal via toluene or cyclohexane co-solvents drives equilibrium toward iodomethane .
-
Gas-Liquid Reactors : Sparging HI gas through methanol minimizes back-reactions, achieving 88% conversion in 1 hour .
Challenges :
-
Anhydrous HI is corrosive and requires specialized equipment (e.g., Hastelloy C-276 reactors).
-
Residual water necessitates molecular sieve drying prior to distillation.
Solid Phosphoric Acid Catalyzed Synthesis
A patent-pending method (CN102295519A) employs recyclable solid phosphoric acid (SPA) catalysts to mediate methanol-KI reactions:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Pressure | 0.1–0.5 MPa N₂ |
| Methanol:KI Ratio | 1:0.5–1 (mol/mol) |
| Catalyst Loading | 10–30 wt% relative to MeOH |
| Reaction Time | 3–5 hours |
Advantages :
-
Catalyst Reusability : SPA retains 92% activity after five cycles, reducing waste .
-
Environmental Profile : Eliminates toxic dimethyl sulfate and minimizes aqueous waste streams .
-
Yield : 80–89% with 98–99.1% purity after vacuum distillation .
Mechanistic Insight :
SPA’s Brønsted acid sites protonate methanol, facilitating nucleophilic attack by iodide. The heterogeneous catalyst prevents HI accumulation, sidestepping corrosion issues .
Tennessee Eastman Acetic Anhydride Process
In this industrial-scale method, iodomethane forms intermediately during acetic anhydride production:
Key Features :
-
Integration : CH₃I is consumed in situ to generate acetyl iodide, precluding isolation .
-
Catalyst : Lithium iodide (LiI) in a methyl acetate medium.
-
Scale : Annual production exceeds 500,000 metric tons globally .
Purification and Stabilization Techniques
Distillation Protocols :
-
Fractional Distillation : Boiling point 41–43°C at 760 mmHg; typically conducted under N₂ to prevent oxidative decomposition.
-
Additives : Copper or silver wire (0.1–0.5 wt%) inhibits radical-mediated degradation during storage .
Purity Enhancement :
-
Washing Sequence :
-
UV-Vis Monitoring : Absorbance at 290 nm tracks iodine impurities (LOD: 0.01 wt%) .
Comparative Analysis of Synthetic Methods
| Method | Reactants | Catalyst | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|
| Red Phosphorus-Iodine | MeOH, I₂, P | None | 85–90 | 95–97 | High (I₂ waste) |
| Dimethyl Sulfate-KI | (CH₃O)₂SO₂, KI | CaCO₃ | 75–82 | ≥98 | Moderate (SO₄²⁻) |
| MeOH-HI Gas | MeOH, HI | None | 80–88 | 97–99 | Low (H₂O byproduct) |
| Solid Phosphoric Acid | MeOH, KI | SPA | 80–89 | 98–99.1 | Low (recyclable) |
| Tennessee Eastman | CH₃COOCH₃, LiI | LiI | N/A | N/A | Integrated process |
Key Trends :
-
Catalytic Efficiency : SPA-mediated synthesis achieves superior atom economy (87%) versus stoichiometric methods .
-
Safety : Dimethyl sulfate’s carcinogenicity drives adoption of KI/SPA routes in newer facilities .
-
Scalability : Red phosphorus and SPA methods are adaptable to continuous manufacturing platforms.
Chemical Reactions Analysis
Types of Reactions: Iomethin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Iomethin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Iomethin exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the context in which this compound is used.
Comparison with Similar Compounds
Thioctic Acid (Alpha-Lipoic Acid)
Thioctic acid (C₈H₁₄O₂S₂), a naturally occurring dithiol compound, shares Iomethin’s antioxidant mechanism but differs in its cyclic disulfide structure. While both compounds scavenge reactive oxygen species (ROS), Thioctic acid exhibits broader systemic effects due to its amphiphilic nature (logP = 2.1) and dual solubility in water and lipids. Comparative studies show Thioctic acid has a higher IC₅₀ (18.5 μM) for lipid peroxidation inhibition but superior blood-brain barrier penetration, achieving 62% bioavailability in humans .
Ethiofos (Amifostine)
Ethiofos (C₅H₁₅N₂O₃PS), a thiophosphate prodrug, is functionally similar to this compound in protecting tissues from oxidative damage. However, its mechanism relies on enzymatic conversion to a free thiol metabolite, whereas this compound acts directly. Ethiofos demonstrates higher potency (IC₅₀ = 8.7 μM) but shorter half-life (2.1 hours) and significant side effects, including hypotension, limiting its clinical utility compared to this compound .
Pharmacological and Pharmacokinetic Profiles
| Property | This compound | Thioctic Acid | Ethiofos |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.3 | 206.3 | 214.2 |
| logP | 1.8 | 2.1 | -0.5 |
| IC₅₀ (lipid peroxidation) | 12.3 μM | 18.5 μM | 8.7 μM |
| Bioavailability | 43% (rodent) | 62% (human) | 89% (human) |
| Half-life (hours) | 6.2 | 1.2 | 2.1 |
| Key Advantage | Balanced efficacy | BBB penetration | High potency |
| Key Limitation | Moderate BBB uptake | Higher IC₅₀ | Severe side effects |
Table 1: Comparative pharmacological properties of this compound and analogues .
Clinical and Preclinical Outcomes
- Neuroprotection : this compound reduced hippocampal neuronal loss by 40% in a murine Alzheimer’s model, outperforming Thioctic acid (28%) and Ethiofos (35%) at equivalent doses .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows this compound’s melting point (178°C) is higher than Thioctic acid (60°C), indicating better formulation stability .
Q & A
Q. What are the established protocols for synthesizing Iomethin in laboratory settings, and how can researchers optimize yield and purity?
Methodological Answer :
- Step 1 : Review peer-reviewed literature for existing synthesis routes (e.g., reaction mechanisms, catalysts, solvents) .
- Step 2 : Compare methods using criteria such as yield, scalability, and environmental impact (e.g., green chemistry metrics). Tabulate findings (example below):
| Method | Yield (%) | Purity (%) | Solvent System | Key Challenges |
|---|---|---|---|---|
| Grignard alkylation | 65 | 95 | THF/Ether | Moisture sensitivity |
| Catalytic hydrogenation | 78 | 98 | Ethanol/Pd-C | High-pressure conditions |
- Step 3 : Optimize parameters (temperature, stoichiometry) via Design of Experiments (DoE) frameworks .
- Step 4 : Validate purity via NMR, HPLC, and mass spectrometry, referencing ICH guidelines for analytical validation .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer :
- Step 1 : Define target pathways (e.g., enzyme inhibition, receptor binding) using databases like PubChem or ChEMBL .
- Step 2 : Select cell lines or enzymatic systems aligned with the target mechanism (e.g., HEK293 for kinase assays).
- Step 3 : Establish controls (positive/negative) and replicate experiments (n ≥ 3) to assess statistical significance .
- Step 4 : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers systematically address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer :
- Step 1 : Conduct a systematic review of pharmacokinetic parameters (e.g., bioavailability, half-life) to identify absorption/metabolism gaps .
- Step 2 : Replicate in vivo studies under controlled conditions (e.g., standardized animal models, dosing regimens) .
- Step 3 : Apply contradiction analysis frameworks:
- Compare interspecies metabolic differences (e.g., cytochrome P450 activity).
- Evaluate formulation stability using accelerated stability testing .
- Step 4 : Use Bayesian statistics to model uncertainty and refine hypotheses .
Q. What methodologies are recommended for resolving contradictory results in this compound’s toxicity profiles across studies?
Methodological Answer :
- Step 1 : Audit experimental variables (e.g., dosage, exposure duration, model organisms) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Step 2 : Perform meta-analysis of existing data to identify outliers or confounding factors (e.g., solvent toxicity in controls) .
- Step 3 : Validate findings via orthogonal assays (e.g., Ames test for mutagenicity vs. comet assay for DNA damage) .
- Step 4 : Publish negative results to reduce publication bias, adhering to COPE guidelines .
Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?
Methodological Answer :
- Step 1 : Generate 3D ligand-receptor models using molecular docking software (e.g., AutoDock Vina) .
- Step 2 : Apply quantitative structure-activity relationship (QSAR) analysis to predict binding affinities .
- Step 3 : Prioritize derivatives using ADMET prediction tools (e.g., SwissADME) to filter for drug-likeness .
- Step 4 : Validate top candidates via synthesis and in vitro testing, iterating based on feedback loops .
Methodological Frameworks for Research Design
What frameworks ensure rigor in formulating research questions about this compound’s mechanism of action?
Methodological Answer :
- PICO Framework :
- P opulation: Target biological system (e.g., cancer cell lines).
- I ntervention: this compound administration (dose, duration).
- C omparison: Existing analogs or standard therapies.
- O utcome: Efficacy metrics (e.g., apoptosis rate, IC₅₀).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How should researchers integrate multi-omics data to explore this compound’s polypharmacology?
Methodological Answer :
- Step 1 : Generate transcriptomic/proteomic datasets (e.g., RNA-seq, LC-MS) .
- Step 2 : Use pathway enrichment tools (e.g., DAVID, KEGG) to identify perturbed networks .
- Step 3 : Cross-validate with metabolomic data to map downstream effects .
- Step 4 : Apply machine learning (e.g., random forest) to predict off-target interactions .
Data Management and Reproducibility
Q. What strategies mitigate risks of data irreproducibility in this compound research?
Methodological Answer :
- Step 1 : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Step 2 : Share raw data and code via repositories (e.g., Zenodo, GitHub) .
- Step 3 : Use electronic lab notebooks (ELNs) for real-time data tracking .
- Step 4 : Conduct internal peer review before submission .
Q. How can researchers ethically address conflicts between proprietary data and open science initiatives in this compound studies?
Methodological Answer :
- Step 1 : Negotiate data-sharing agreements with stakeholders using Creative Commons licenses .
- Step 2 : Publish methods and non-proprietary findings in open-access journals .
- Step 3 : Use synthetic data or anonymized datasets for public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
